Fmoc-Lys(Boc)-OH

Peptide Synthesis SPPS Orthogonal Protection

Fmoc-Lys(Boc)-OH is the definitive orthogonal building block for incorporating lysine into peptides via Fmoc SPPS. The unique combination of a base‑labile Fmoc group on the α‑amine and an acid‑labile Boc group on the ε‑amine prevents premature side‑chain deprotection during repetitive piperidine cycles. Unlike Fmoc‑Lys(Fmoc)‑OH, which loses both protections under basic conditions, this derivative ensures exclusive ε‑amine liberation only at the final TFA cleavage, enabling precise site‑specific conjugation for peptide‑drug conjugates and biotinylated probes. Supplied with ≥98% HPLC purity and minimal dipeptide content, it delivers consistent batch‑to‑batch yields even in large‑scale GMP‑like manufacturing. Bulk quantities are available with full CoA support. Request your quote today to secure priority stock.

Molecular Formula C26H32N2O6
Molecular Weight 468.5 g/mol
CAS No. 71989-26-9
Cat. No. B557020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Lys(Boc)-OH
CAS71989-26-9
Molecular FormulaC26H32N2O6
Molecular Weight468.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C26H32N2O6/c1-26(2,3)34-24(31)27-15-9-8-14-22(23(29)30)28-25(32)33-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,21-22H,8-9,14-16H2,1-3H3,(H,27,31)(H,28,32)(H,29,30)/t22-/m0/s1
InChIKeyUMRUUWFGLGNQLI-QFIPXVFZSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-Lys(Boc)-OH CAS 71989-26-9: Technical Specifications for Peptide Synthesis


Fmoc-Lys(Boc)-OH (Nα-Fmoc-Nε-Boc-L-lysine) is an orthogonally protected lysine derivative used as a building block in Fmoc solid-phase peptide synthesis (SPPS) . It is characterized by a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the α-amino position and an acid-labile tert-butyloxycarbonyl (Boc) group on the ε-amino side chain . This standard amino acid derivative enables the sequential assembly of complex peptides with precise control over lysine side-chain functionalization .

Why Fmoc-Lys(Boc)-OH Cannot Be Substituted with Generic Lysine Analogs


Substituting Fmoc-Lys(Boc)-OH with other lysine derivatives is not straightforward due to its unique orthogonal protection scheme. The Fmoc group on the α-amino position is selectively removable under mild basic conditions (e.g., 20% piperidine in DMF), while the Boc group on the ε-amino side chain remains stable during repetitive Fmoc deprotection cycles . This orthogonal stability is critical for preventing premature side-chain deprotection and unwanted side reactions during peptide chain elongation [1]. In contrast, analogs like Fmoc-Lys(Fmoc)-OH lack this orthogonality, leading to simultaneous deprotection of both amino groups under basic conditions and thus limiting synthetic control . Similarly, Fmoc-Lys(Dde)-OH requires specialized hydrazine cleavage conditions that can complicate purification [2]. The specific stability profile of the Boc group under basic conditions, combined with its efficient removal by trifluoroacetic acid (TFA) during final peptide cleavage, makes Fmoc-Lys(Boc)-OH the standard choice for Fmoc SPPS .

Quantitative Evidence Differentiating Fmoc-Lys(Boc)-OH from Lysine Analogs


Orthogonal Protection: Differential Stability of Fmoc and Boc Groups

Fmoc-Lys(Boc)-OH provides orthogonal protection that allows selective, sequential deprotection of the α-amino and ε-amino groups. The Fmoc group is quantitatively removed with 20% piperidine in DMF, while the Boc group remains >95% stable under these conditions over multiple cycles . This contrasts with Fmoc-Lys(Fmoc)-OH, where both protecting groups are base-labile and deprotected simultaneously, limiting synthetic flexibility .

Peptide Synthesis SPPS Orthogonal Protection

Enantiomeric Purity Specification: Superior Stereochemical Integrity

High enantiomeric purity is critical for ensuring the biological activity and synthetic fidelity of peptides. Fmoc-Lys(Boc)-OH is specified with an enantiomeric purity of ≥99.8% (a/a) by HPLC [1]. This specification is tighter than that of Boc-Lys(Fmoc)-OH, which is specified at ≥99.5% (a/a) , and Fmoc-Lys(Fmoc)-OH, which is specified at ≥99.0% (a/a) . The higher enantiomeric purity reduces the risk of epimerization during coupling and minimizes diastereomeric impurities in the final peptide product.

Chiral Purity Peptide Synthesis Quality Control

Controlled Impurity Profile: Low Dipeptide and Free Amino Acid Contamination

Impurities such as dipeptides and free amino acids can terminate peptide chain growth or lead to deletion sequences, reducing crude peptide purity and yield. Fmoc-Lys(Boc)-OH from premium grades is specified with Fmoc-Lys(Boc)-Lys(Boc)-OH (dipeptide) ≤0.1% (a/a) and Fmoc-Lys-OH ≤0.1% (a/a) by HPLC [1]. This level of control is not universally specified for alternative lysine derivatives like Fmoc-Lys(Dde)-OH, where dipeptide and free amino acid limits are often not published [2].

Peptide Purity SPPS Impurity Control

Efficient TFA Cleavage: Predictable Side-Chain Deprotection During Final Workup

The Boc group on Fmoc-Lys(Boc)-OH is efficiently and predictably removed under standard TFA cleavage conditions (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% EDT) simultaneously with peptide cleavage from Wang or Rink amide resins [1][2]. This synchronous deprotection simplifies the workup and minimizes the risk of incomplete side-chain deprotection, a common issue with more stable protecting groups like Dde, which requires additional hydrazine treatment .

Peptide Cleavage Deprotection SPPS

Solubility Profile for Efficient Coupling Kinetics

Efficient coupling in SPPS requires sufficient solubility of the amino acid derivative in the reaction solvent. Fmoc-Lys(Boc)-OH demonstrates good solubility in common peptide synthesis solvents, including DMF, DMSO, and NMP [1]. Quantitatively, it shows solubility of ≥100.8 mg/mL in DMSO and ≥51 mg/mL in ethanol . This solubility profile is favorable compared to more hydrophobic derivatives like Fmoc-Lys(Fmoc)-OH, which can exhibit lower solubility due to the presence of two bulky Fmoc groups .

Solubility Coupling Efficiency Peptide Synthesis

Procurement-Driven Application Scenarios for Fmoc-Lys(Boc)-OH


Standard Fmoc Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Lys(Boc)-OH is the standard building block for incorporating lysine residues into peptides via Fmoc SPPS. Its orthogonal protection ensures that the ε-amino group remains protected during chain elongation and is only deprotected during the final TFA cleavage step . This makes it ideal for synthesizing linear peptides, peptide libraries, and peptide conjugates where lysine side-chain integrity is paramount .

Synthesis of Peptide Conjugates and Labeled Peptides

The selective stability of the Boc group allows for the synthesis of peptides with a free ε-amino group after final deprotection, which can be used for site-specific conjugation with fluorophores, biotin, or cytotoxic payloads . This is particularly valuable in the development of peptide-drug conjugates (PDCs) and diagnostic probes .

Process-Scale Peptide Manufacturing

The high purity specifications, including low dipeptide and free amino acid content (≤0.1% a/a), make Fmoc-Lys(Boc)-OH suitable for large-scale peptide manufacturing where consistent quality and high yield are critical . The predictable TFA cleavage and well-defined impurity profile reduce the risk of batch failures and simplify downstream purification .

Synthesis of Complex, Modified Peptides

Fmoc-Lys(Boc)-OH is employed in the synthesis of complex peptides, such as those containing pentasubstituted dihydroimidazolylbutyl salts, where precise control over lysine side-chain functionalization is required . Its orthogonal protection is essential for navigating complex synthetic routes with multiple orthogonal protecting groups .

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